![molecular formula C10H13NO2 B14269778 Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- CAS No. 155073-71-5](/img/structure/B14269778.png)
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-hydroxy-2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of 2-phenylethanol with acetic anhydride to form the corresponding ester, followed by aminolysis with ammonia or an amine to yield the desired acetamide derivative. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetone.
Reduction: Formation of N-[(2S)-2-hydroxy-2-phenylethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: An amide derivative with a phenyl group directly attached to the nitrogen.
N-phenylacetamide: Similar structure but lacks the hydroxyl group.
2-phenylacetamide: Similar structure but with the phenyl group attached to the carbonyl carbon.
Uniqueness
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is unique due to the presence of both a hydroxyl group and a phenylethyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wider range of chemical reactions and interactions compared to its simpler analogs.
Propiedades
Número CAS |
155073-71-5 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[(2S)-2-hydroxy-2-phenylethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12)/t10-/m1/s1 |
Clave InChI |
KJCJYQYRPOJUKJ-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)NC[C@H](C1=CC=CC=C1)O |
SMILES canónico |
CC(=O)NCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


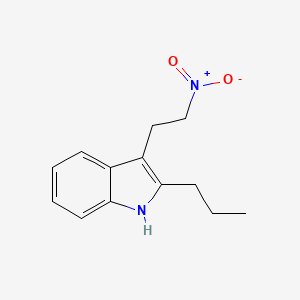
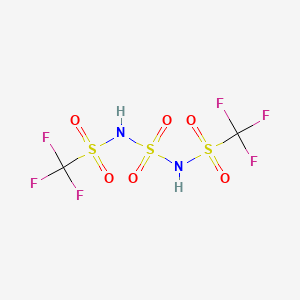
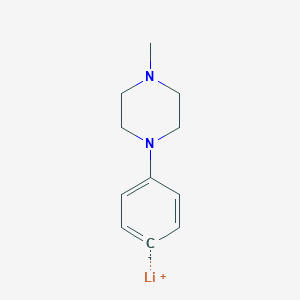
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
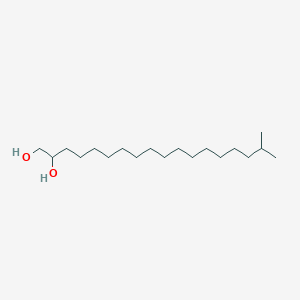
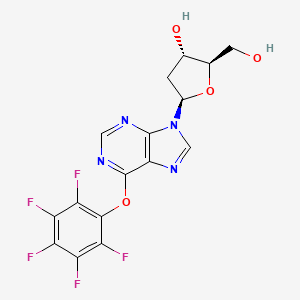
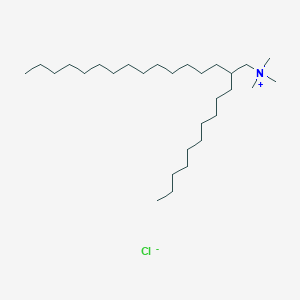
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
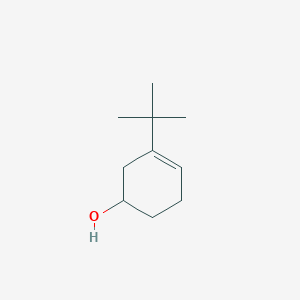
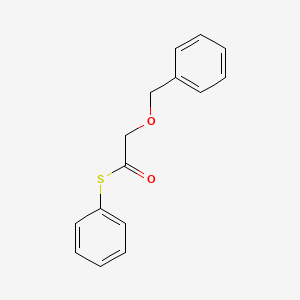
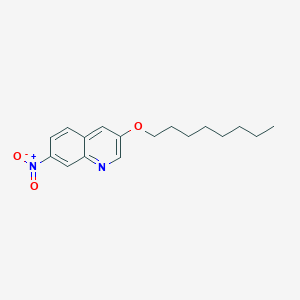
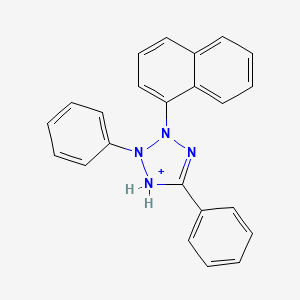
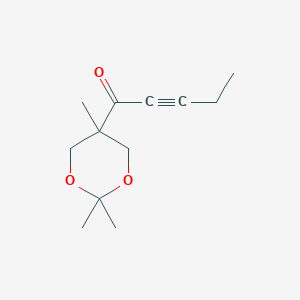
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
